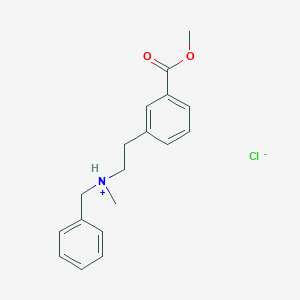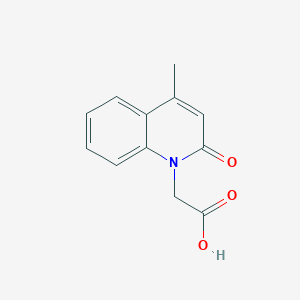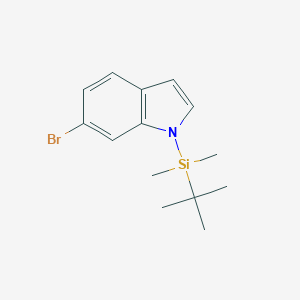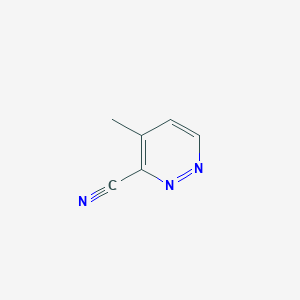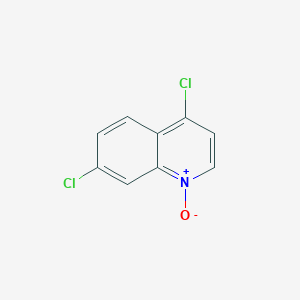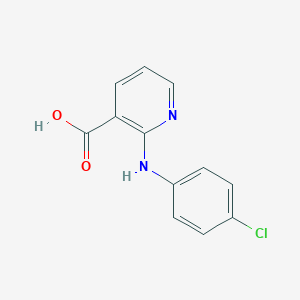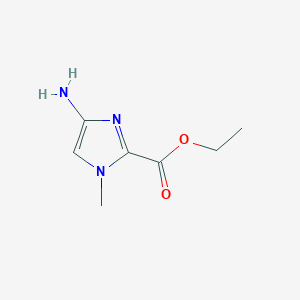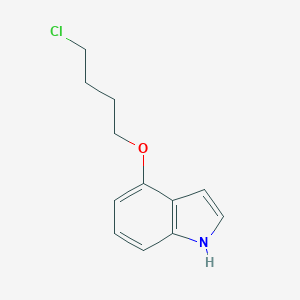
4-(4-chlorobutoxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobutoxy)-1H-indole, also known as 4-CBI, is a chemical compound that belongs to the indole family. It is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(4-chlorobutoxy)-1H-indole has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the compound's potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorobutoxy)-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In particular, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, as they rely heavily on DNA replication for their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. In particular, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation in animal models, which may be due to its ability to inhibit the activity of certain enzymes and proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-chlorobutoxy)-1H-indole in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have potent anticancer and anti-inflammatory effects, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorobutoxy)-1H-indole. One area of focus could be on improving the compound's bioavailability, as it has been shown to have poor solubility in water. Additionally, researchers could study the compound's effects on other enzymes and proteins in the body to gain a better understanding of its mechanism of action. Finally, researchers could investigate the potential use of this compound in combination with other anticancer or anti-inflammatory agents to enhance its effectiveness.
In conclusion, this compound is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have potent anticancer and anti-inflammatory effects. While its mechanism of action is not fully understood, there are several future directions for research on the compound, including improving its bioavailability and investigating its potential use in combination with other agents.
Métodos De Síntesis
The synthesis of 4-(4-chlorobutoxy)-1H-indole involves the reaction of 4-chlorobutanol and indole in the presence of a base catalyst. The reaction results in the formation of this compound. This method is relatively simple and has been used by many researchers to synthesize this compound.
Propiedades
Número CAS |
180160-98-9 |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.7 g/mol |
Nombre IUPAC |
4-(4-chlorobutoxy)-1H-indole |
InChI |
InChI=1S/C12H14ClNO/c13-7-1-2-9-15-12-5-3-4-11-10(12)6-8-14-11/h3-6,8,14H,1-2,7,9H2 |
Clave InChI |
DBPIEDRTKPMPSN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
SMILES canónico |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
Sinónimos |
4-(4-chlorobutoxy)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

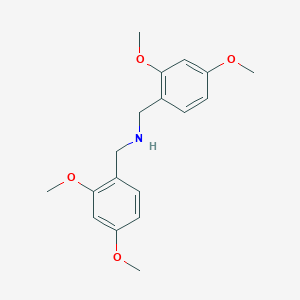
![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
